Lipophilicity Elevation: ΔLogP = +0.31 vs. Non-Methylated Parent Compound
The 5-methyl substitution on the pyridine ring increases the computed LogP of the target compound to 2.53, compared with 2.22 for the non-methylated parent pyridin-2-yl(thiophen-2-yl)methanol (CAS 21327-69-5), representing a ΔLogP of +0.31 . This difference exceeds the generally accepted threshold of ~0.3 log units for meaningful lipophilicity-mediated differentiation in drug discovery . The TPSA remains unchanged at 33.12 Ų for both compounds, indicating that the lipophilicity gain is not accompanied by polarity loss . The log unit differential is expected to translate into measurably higher membrane permeability and altered metabolic clearance profiles in cellular and in vivo systems, a principle demonstrated across methyl-substituted pyridine-thiophene series in published S1P1 agonist optimization campaigns .
| Evidence Dimension | Lipophilicity (computed LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP = 2.53322; TPSA = 33.12 Ų; MW = 205.28 g·mol⁻¹ |
| Comparator Or Baseline | Pyridin-2-yl(thiophen-2-yl)methanol (CAS 21327-69-5): LogP = 2.2248; TPSA = 33.12 Ų; MW = 191.25 g·mol⁻¹ |
| Quantified Difference | ΔLogP = +0.31; ΔMW = +14.03 (equivalent to one methyl group); TPSA unchanged |
| Conditions | Computed values from Leyan platform using consistent algorithmic method; both compounds measured under identical calculation parameters |
Why This Matters
A ΔLogP of +0.31 directly impacts membrane permeability predictions and tissue distribution modeling, making the compounds non-interchangeable in lead optimization series where lipophilicity is a critical optimization parameter.
- [1] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. View Source
- [2] Bolli, M. H.; et al. Novel S1P1 Receptor Agonists — Part 3: From Thiophenes to Pyridines. J. Med. Chem. 2014, 57 (1), 110–130. View Source
